molecular formula C10H14ClN3O2 B13515880 tert-butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate

tert-butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate

Cat. No.: B13515880
M. Wt: 243.69 g/mol
InChI Key: VJBCGJWWFLGQMX-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C10H14ClN3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, which is a bulky substituent that can influence the reactivity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate typically involves the reaction of 4-chloro-6-methylpyrimidine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-chloro-6-methylpyrimidine+tert-butyl isocyanatetert-butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate\text{4-chloro-6-methylpyrimidine} + \text{tert-butyl isocyanate} \rightarrow \text{this compound} 4-chloro-6-methylpyrimidine+tert-butyl isocyanate→tert-butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for further applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with different functional groups replacing the chlorine atom.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-chloropyrimidin-2-yl)carbamate
  • tert-Butyl N-(6-chloropyrimidin-4-yl)carbamate
  • tert-Butyl N-(4-chloro-5-methylpyrimidin-2-yl)carbamate

Uniqueness

tert-Butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate is unique due to the specific positioning of the chlorine and methyl groups on the pyrimidine ring. This unique structure can influence its reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

tert-butyl N-(4-chloro-6-methylpyrimidin-2-yl)carbamate

InChI

InChI=1S/C10H14ClN3O2/c1-6-5-7(11)13-8(12-6)14-9(15)16-10(2,3)4/h5H,1-4H3,(H,12,13,14,15)

InChI Key

VJBCGJWWFLGQMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)OC(C)(C)C)Cl

Origin of Product

United States

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